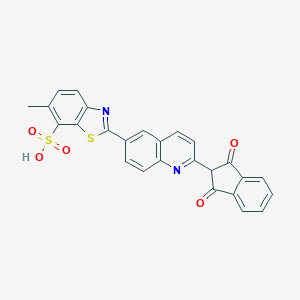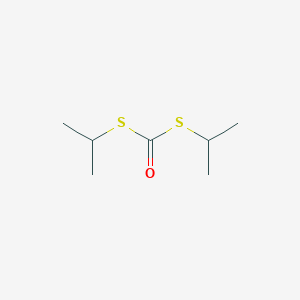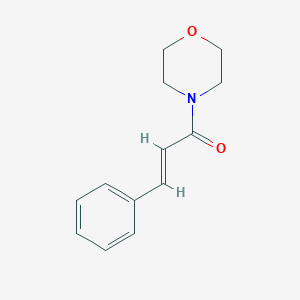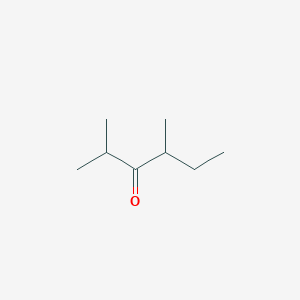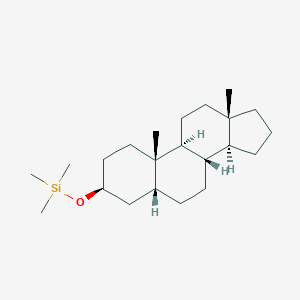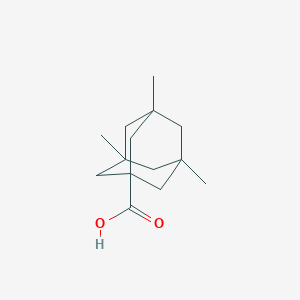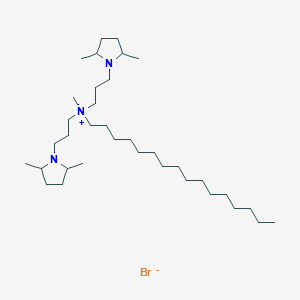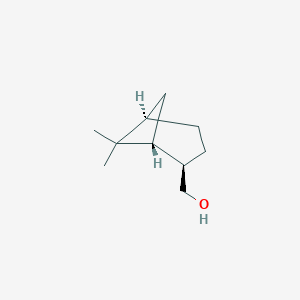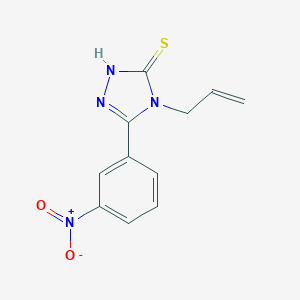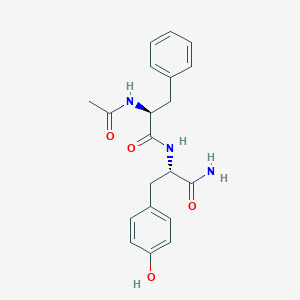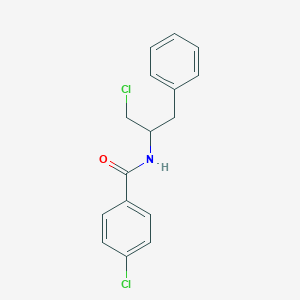
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane is a chemical compound that is widely used in scientific research. It is also known as CPP or CPP-ACP, and it is a derivative of casein phosphopeptide. CPP-ACP has been found to have many potential applications in the fields of dentistry, medicine, and biochemistry.
Mécanisme D'action
The mechanism of action of CPP-ACP is not fully understood. However, it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent tooth decay. It may also work by promoting the remineralization of tooth enamel and by inhibiting the growth of bacteria that cause dental caries.
Effets Biochimiques Et Physiologiques
CPP-ACP has been found to have a number of biochemical and physiological effects. It has been shown to promote the remineralization of tooth enamel, inhibit the growth of bacteria that cause dental caries, and reduce dental hypersensitivity. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-ACP for lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and purify. However, one limitation is that it can be expensive to produce in large quantities.
Orientations Futures
There are many potential future directions for research on CPP-ACP. One area of interest is the development of new dental materials that incorporate CPP-ACP. Another area is the use of CPP-ACP in drug delivery systems for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and to explore its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of CPP-ACP involves the reaction of p-chlorobenzoyl chloride with 1-chloro-3-phenylpropane in the presence of a base. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential applications in various scientific fields. In dentistry, it has been found to be effective in preventing tooth decay and treating dental hypersensitivity. It has also been used in the development of dental materials such as resin composites and dental adhesives. In medicine, CPP-ACP has been studied for its potential use in drug delivery systems and in the treatment of diseases such as osteoporosis. In biochemistry, CPP-ACP has been used as a model system for studying protein-peptide interactions.
Propriétés
Numéro CAS |
19071-61-5 |
|---|---|
Nom du produit |
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane |
Formule moléculaire |
C16H15Cl2NO |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
4-chloro-N-(1-chloro-3-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO/c17-11-15(10-12-4-2-1-3-5-12)19-16(20)13-6-8-14(18)9-7-13/h1-9,15H,10-11H2,(H,19,20) |
Clé InChI |
KXAVHZVNXIENGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=C(C=C2)Cl |
Synonymes |
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



